LY233053 - 125546-04-5

LY233053

Catalog Number: EVT-275023
CAS Number: 125546-04-5
Molecular Formula: C8H13N5O2
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY233053 is a synthetically derived, structurally novel compound , . It belongs to the class of tetrazole-substituted competitive N-methyl-D-aspartate (NMDA) receptor antagonists , . Its primary role in scientific research stems from its potent and selective antagonism of the NMDA receptor, making it a valuable tool for investigating the role of NMDA receptors in various neurological processes and disease models , , .

CGS-19755

Compound Description: CGS-19755 is a competitive N-Methyl-D-aspartic acid (NMDA) receptor antagonist. [, ] It is a potent and selective antagonist at the NMDA receptor, showing a higher affinity for the NMDA receptor compared to AMPA and kainate receptors. [] In animal models of ischemia, CGS-19755 demonstrated neuroprotective effects, particularly when administered shortly after the ischemic event. [, ]

LY235959

Compound Description: LY235959 is a competitive NMDA receptor antagonist. [] It exhibits potent anticonvulsant activity in animal models. [] The chemical name for LY235959 is (−)-3R,4aS,6R,8aR-6-(phosphonomethyl)-decahydroisoquinoline-3-carboxylic acid. []

Relevance: LY235959 is structurally related to LY233053 and belongs to the same class of competitive NMDA receptor antagonists. [] Both compounds have shown efficacy in blocking NMDA receptor-mediated activity and were explored for their potential in treating epilepsy and other neurological disorders. []

cis‐(±)‐1‐Amino‐1,3‐Cyclopentanedicarboxylic Acid (ACPD)

Compound Description: ACPD exists as two isomers, cis and trans. While both isomers display activity at ionotropic and metabotropic excitatory amino acid receptors, they exhibit different potencies and pharmacological profiles. [] cis-ACPD shows a stronger affinity for NMDA receptors and induces convulsions in vivo, an effect attributed to its interaction with ionotropic glutamate receptors. [] In contrast, trans-ACPD demonstrates a higher selectivity for metabotropic glutamate receptors and exhibits minimal excitotoxic effects. []

Relevance: Although structurally distinct from LY233053, the investigation of ACPD isomers provides insights into the diverse pharmacological activities of excitatory amino acid receptors. The study of cis-ACPD, with its potent NMDA receptor activation and convulsive effects, underscores the potential therapeutic value of NMDA receptor antagonists like LY233053 in managing neurological conditions like epilepsy. []

(+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Compound Description: This compound, represented as (+/-)-1, is a racemic mixture and a precursor to LY233053. [] It exhibits potent and selective NMDA receptor antagonist activity. []

Relevance: (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is the racemic form of LY233053. [] Its resolution led to the identification of the more potent (-) enantiomer, which is LY233053. [] This compound highlights the importance of stereochemistry in determining the biological activity of NMDA receptor antagonists. []

Compound Description: This compound, (-)-1, is the active enantiomer of LY233053. [] It displays potent and selective antagonism at NMDA receptors, exceeding the activity of its (+) enantiomer. []

Relevance: LY235723 is the purified active enantiomer of LY233053. [] This emphasizes the significance of stereochemistry in the development of potent and selective NMDA receptor antagonists. []

Magnesium Sulfate (MgSO4)

Compound Description: MgSO4 is a non-competitive NMDA receptor antagonist. [] It is clinically used in the treatment of eclampsia and pre-eclampsia and has shown efficacy in certain types of epileptic seizures. []

Relevance: Although structurally unrelated to LY233053, MgSO4 represents a clinically relevant NMDA receptor antagonist. [] This highlights the therapeutic potential of targeting NMDA receptors, particularly in the context of epilepsy and neuroprotection. []

Felbamate

Compound Description: Felbamate is an anticonvulsant drug with multiple mechanisms of action, including weak NMDA receptor antagonism. [] It is used in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy. []

Relevance: Despite being a weak NMDA receptor antagonist compared to LY233053, Felbamate's clinical use in epilepsy demonstrates the potential therapeutic benefit of targeting NMDA receptors for managing seizures. []

Remacemide

Compound Description: Remacemide is a low-affinity NMDA receptor antagonist that was under clinical trials for epilepsy and stroke. []

Relevance: Similar to LY233053, Remacemide represents a compound investigated for its potential therapeutic benefits in neurological conditions. [] Its development underscores the interest in NMDA receptor antagonists for treating neurological disorders. []

ADCI

Compound Description: ADCI is an NMDA receptor antagonist that was under clinical investigation for treating epilepsy. []

Relevance: Similar to LY233053, ADCI represents a compound specifically designed and tested for its potential antiepileptic properties. [] This highlights the ongoing interest in developing NMDA receptor antagonists as therapeutic agents for neurological disorders. []

Overview

LY 233053 is a chemical compound classified as a competitive antagonist of the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptor in the brain. This compound has been studied for its potential neuroprotective effects and its role in modulating various neurological conditions. LY 233053 is identified by the chemical formula C₈H₁₃N₅O₂ and has a molecular weight of 197.22 g/mol. It is primarily utilized in research settings to explore its pharmacological properties and therapeutic applications.

Source and Classification

LY 233053 is sourced from various chemical suppliers, including BenchChem and Nordic Biosite, which provide it for research purposes. The compound falls under the category of chemicals and biochemicals, specifically targeting neurotransmitter systems in the central nervous system. It is particularly noted for its role as a competitive antagonist at the N-methyl-D-aspartate receptor, which is crucial in synaptic plasticity and memory function.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY 233053 involves several steps, primarily focusing on the formation of a piperidine ring followed by the introduction of a tetrazole moiety. The process typically begins with the preparation of the tetrazole ring, which is then attached to a piperidine derivative. The synthesis can be outlined as follows:

  1. Preparation of Piperidine Derivative: This involves standard organic synthesis techniques to create the piperidine structure.
  2. Formation of Tetrazole Ring: The tetrazole moiety is synthesized using hydrazine derivatives and carboxylic acids or their derivatives.
  3. Coupling Reaction: Finally, the piperidine derivative and tetrazole are coupled through appropriate reaction conditions to yield LY 233053.

The synthesis requires careful control of reaction conditions to ensure high purity and yield of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY 233053 can be represented as follows:

  • Chemical Formula: C₈H₁₃N₅O₂
  • Molecular Weight: 197.22 g/mol

The structural representation indicates that LY 233053 contains a piperidine ring fused with a tetrazole group, contributing to its biological activity as an NMDA receptor antagonist. The presence of nitrogen atoms in both functional groups plays a significant role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

LY 233053 undergoes various chemical reactions typical of amines and heterocycles. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: Due to the presence of nitrogen atoms, LY 233053 can engage in nucleophilic attacks on electrophiles.
  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts.
  • Complexation Reactions: The compound can form complexes with metal ions, which may alter its pharmacological properties.

These reactions are essential for understanding how LY 233053 interacts with other compounds and its potential modifications for enhanced efficacy or reduced side effects.

Mechanism of Action

Process and Data

The mechanism of action for LY 233053 involves its competitive antagonism at the N-methyl-D-aspartate receptor. By binding to this receptor, LY 233053 inhibits the action of glutamate, a major excitatory neurotransmitter in the brain. This inhibition leads to:

  • Reduction in Excitatory Neurotransmission: This can help mitigate excitotoxicity often observed in neurological disorders.
  • Neuroprotective Effects: Studies indicate that LY 233053 may protect neuronal cells from damage due to excessive glutamate signaling .

The specific binding affinity and kinetics are crucial for determining its therapeutic potential in treating conditions such as epilepsy or neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY 233053 exhibits several notable physical and chemical properties:

  • Purity: Typically available at purities greater than 98% from suppliers .
  • Solubility: The compound is soluble in polar solvents but may have limited solubility in non-polar solvents.
  • Stability: It should be stored under appropriate conditions to maintain stability over time.

These properties are vital for researchers when considering experimental setups involving LY 233053.

Applications

Scientific Uses

LY 233053 has several applications within scientific research:

  • Neuroscience Research: Used extensively to study NMDA receptor functions and their implications in neurological disorders.
  • Pharmacological Studies: Investigated for its potential therapeutic benefits in conditions like Alzheimer’s disease, schizophrenia, and other cognitive impairments.
  • Animal Models: Employed in preclinical studies to evaluate neuroprotective effects against excitotoxicity.
Introduction to LY 233053 in Neuropharmacological Research

Historical Discovery and Development by Eli Lilly and Company

Eli Lilly and Company, founded in 1876, established a legacy in neuroscience innovation through milestones like Prozac® (1986) and Zyprexa® (1996) [1] [4]. LY 233053 emerged from Lilly’s focused CNS drug discovery efforts in the late 1980s–early 1990s, a period marked by intensified research into glutamate receptor modulation for epilepsy and ischemia. The compound was patented as part of Lilly’s exploration of tetrazole-substituted NMDA antagonists with short-duration action, aiming to mitigate neurotoxicity risks associated with earlier NMDA blockers [5] [8]. Its development reflected Lilly’s broader strategy to target excitatory amino acid receptors, evidenced by parallel work on compounds like LY 235959 [2]. Though not commercialized, LY 233053 became a critical research tool, licensed to biochemical suppliers (e.g., Tocris, MedChemExpress) for scientific studies [5] [8].

Table 1: Key Properties of LY 233053

PropertyValue
Chemical Name(2R,4S)-4-(1H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid
CAS Number125546-04-5
Molecular FormulaC₈H₁₃N₅O₂
Molecular Weight211.22 g/mol
MechanismCompetitive NMDA receptor antagonist
IC₅₀ (NMDA Receptor)7 nM
SelectivityNo affinity for AMPA/kainate (at 10 µM)
Primary Research UsesEpilepsy, ischemia, excitotoxicity models

Role as a Competitive NMDA Receptor Antagonist in Glutamate Research

LY 233053 exerts effects via high-affinity blockade of the NMDA receptor’s glutamate-binding site, preventing agonist-induced ion channel activation. Key characteristics include:

  • Receptor Specificity: Binds NMDA receptors with 7 nM affinity while showing no activity at AMPA or kainate receptors (IC₅₀ >10,000 nM), enabling precise glutamatergic modulation [5] [8].
  • Anticonvulsant Potentiation: At 0.5–5 mg/kg, it enhances maximal electroshock seizure (MES) protection by carbamazepine, phenytoin, phenobarbital, and valproate in mice. This occurs without altering plasma levels of these antiepileptics, confirming a pharmacodynamic synergy rather than pharmacokinetic interaction [2] [5].
  • Neuroprotection in Ischemia: In rabbit spinal cord ischemia models, intravenous LY 233053 (100 mg/kg) reduced neuronal damage when administered within 60 minutes post-injury. Efficacy diminished beyond this window, highlighting a time-dependent therapeutic profile [5] [8].

Table 2: Research Findings on LY 233053’s Pharmacological Interactions

Experimental ModelLY 233053 DoseCombined TreatmentKey Outcome
Mouse MES Seizures5 mg/kgCarbamazepine (ED₅₀)Enhanced seizure protection; impaired long-term memory
Mouse MES Seizures5 mg/kgPhenytoin (ED₅₀)Enhanced seizure protection; impaired long-term memory
Mouse MES Seizures5 mg/kgValproate (ED₅₀)Enhanced seizure protection; no motor impairment
Rabbit Spinal Ischemia100 mg/kg IVNoneNeuroprotection when administered ≤60 min post-injury

Significance in Addressing Excitotoxicity and Neurodegenerative Pathways

Excitotoxicity—neuronal death from excessive glutamate stimulation—contributes to stroke, epilepsy, and neurodegenerative diseases [3] [9]. LY 233053 advanced mechanistic understanding in several areas:

  • Ischemia Pathophysiology: During cerebral ischemia, energy failure causes neuronal glutamate release and impaired reuptake, triggering Ca²⁺ overload. LY 233053’s efficacy in reducing ischemic damage validated NMDA receptor activation as a core event in the excitotoxic cascade [8] [9]. Studies confirmed its ability to limit secondary neuronal degeneration when administered early post-insult [5].
  • Microglial Interactions: In neuroinflammatory states (e.g., multiple sclerosis), activated microglia release glutamate via the system Xc⁻ antiporter. LY 233053’s NMDA blockade indirectly modulates this "immunoexcitotoxicity" pathway, where immune mediators amplify excitotoxic damage [6] [9].
  • Epilepsy Mechanisms: By enhancing conventional antiepileptics’ efficacy against MES, LY 233053 demonstrated that NMDA co-blockade augments seizure control. This supported the "two-hit" hypothesis: combining sodium channel blockade (e.g., with carbamazepine) with glutamatergic inhibition achieves synergistic effects [2].

Table 3: Neuroprotective Applications in Disease Models

Pathological ContextModel SystemLY 233053’s RoleOutcome
Spinal Cord IschemiaRabbit occlusionNMDA receptor blockade ≤60 min post-injuryReduced neuronal loss in ischemic segments
EpilepsyMouse MESPotentiation of antiepileptic drugsIncreased protection against tonic seizures
ExcitotoxicityIn vitro neuronsCompetitive inhibition of NMDA receptorsAttenuation of glutamate-induced degeneration

Properties

CAS Number

125546-04-5

Product Name

LY 233053

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N

SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid
LY 233053
LY 235723
LY-235723

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.